Palmitic acid, 4,6-dinitro-o-tolyl ester
Description
Palmitic acid (hexadecanoic acid) is a saturated fatty acid commonly esterified with alcohols to form compounds with diverse physicochemical properties. The esterification modifies solubility, melting points, and functional applications. These esters are prevalent in plant extracts, oils, and synthetic formulations, serving roles in biofuels, cosmetics, and pharmaceuticals .
Properties
CAS No. |
64046-73-7 |
|---|---|
Molecular Formula |
C23H36N2O6 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2-methyl-4,6-dinitrophenyl) hexadecanoate |
InChI |
InChI=1S/C23H36N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(26)31-23-19(2)17-20(24(27)28)18-21(23)25(29)30/h17-18H,3-16H2,1-2H3 |
InChI Key |
YHMHDXYEQCWMCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitic acid, 4,6-dinitro-o-tolyl ester typically involves the esterification of palmitic acid with 4,6-dinitro-o-tolyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Palmitic acid, 4,6-dinitro-o-tolyl ester can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.
Scientific Research Applications
Palmitic acid, 4,6-dinitro-o-tolyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of palmitic acid, 4,6-dinitro-o-tolyl ester involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular processes, including apoptosis, inflammation, and signal transduction. The ester linkage allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Key Findings:
Structural Impact on Functionality: Methyl/ethyl esters are smaller, more volatile, and widely used in biofuels (e.g., biodiesel from rapeseed or palm oil ). Methyl esters dominate in plant extracts like Tetrastigma leucostaphyllum (23.65% relative abundance) . Cetyl esters (e.g., hexadecyl palmitate) are highly non-polar, making them ideal for cosmetics as emollients .
Concentration Variability :
- Methyl esters show significant variability across natural sources (e.g., 0.73% in Garcinia kola vs. 23.65% in Tetrastigma leucostaphyllum) .
- Ethyl esters are less prevalent but critical in lipid-soluble formulations .
Applications: Antimicrobial Activity: Methyl and ethyl esters in Garcinia kola and cyanobacteria exhibit antimicrobial properties by disrupting microbial membranes . Polymer Compatibility: Ethylene glycol monoesters improve miscibility in polyhydroxyalkanoate (PHA) blends due to hydroxyl group interactions .
Biological Activity
Palmitic acid, 4,6-dinitro-o-tolyl ester is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevance in various biological systems.
Chemical Structure
This compound is derived from palmitic acid, a saturated fatty acid, with the addition of a dinitro-o-tolyl group. The structural formula can be represented as follows:
Anti-inflammatory Properties
Research indicates that compounds similar to palmitic acid derivatives exhibit significant anti-inflammatory properties. For instance, studies on related fatty acids have shown that certain isomers can reduce inflammation in cellular models at varying concentrations. Specifically, higher concentrations (>25 μM) are often required for notable anti-inflammatory effects compared to other fatty acids like oleic acid, which act effectively at lower concentrations .
Case Studies
- Cellular Models : In vitro studies have shown that palmitate can induce endoplasmic reticulum stress and apoptosis in various cell types. The introduction of 4,6-dinitro-o-tolyl ester may modulate these effects by altering lipid metabolism and inflammatory responses.
- Animal Studies : Animal models assessing the effects of palmitic acid derivatives have reported changes in metabolic markers associated with inflammation and lipid profiles. Such alterations suggest a potential role in metabolic disorders.
The biological activity of palmitic acid derivatives may involve:
- Modulation of Lipid Metabolism : These compounds can influence lipid signaling pathways, potentially affecting insulin sensitivity and glucose metabolism.
- Inflammatory Pathways : By interacting with nuclear factor kappa B (NF-κB) signaling pathways, they may reduce the expression of pro-inflammatory cytokines.
Data Table: Biological Activity Summary
| Activity | Effect | Concentration Required |
|---|---|---|
| Anti-inflammatory | Reduces inflammation | >25 μM |
| Induces apoptosis | Promotes cell death | Varies by cell type |
| Modulates lipid metabolism | Alters lipid profiles | Low to moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
